1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8ClF3OS It is known for its unique structure, which includes both trifluoromethyl and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane .
Chemical Reactions Analysis
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions can lead to the formation of alcohols or other reduced products.
Addition Reactions: The compound can also participate in addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These groups can enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
1-Chloro-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in reactivity and applications.
1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: The position of the substituents on the phenyl ring can significantly affect the compound’s properties and uses.
1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the trifluoromethyl and trifluoromethylthio groups, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C11H7ClF6OS |
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Molecular Weight |
336.68 g/mol |
IUPAC Name |
1-chloro-1-[2-(trifluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6OS/c1-5(19)9(12)8-6(10(13,14)15)3-2-4-7(8)20-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
LLBTWNXONIHAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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